Terbium acetate

描述

Significance of Lanthanide Acetates in Modern Chemistry

Lanthanide elements, often referred to as rare-earth elements, possess unique electronic structures that give rise to valuable optical and magnetic properties. numberanalytics.comresearchgate.net Their compounds are integral to numerous modern technologies. numberanalytics.comresearchgate.net Within this class of materials, lanthanide acetates stand out as particularly significant starting materials in chemical synthesis and materials science.

Acetates are excellent precursors for producing ultra-high-purity compounds, catalysts, and nanoscale materials. americanelements.com The thermal decomposition of lanthanide acetates is a common method to produce specific lanthanide oxides. wikipedia.orgwikipedia.org For instance, terbium acetate (B1210297) is thermally decomposed to prepare terbium oxide catalysts. sigmaaldrich.comresearchgate.net Furthermore, lanthanide acetates are soluble in water, which makes them convenient for use in solution-based synthesis methods, such as sol-gel processes for creating thin films or as dopants in nanoparticles. sigmaaldrich.comchemistrydocs.combyjus.com

In coordination chemistry, the acetate ligand's ability to bridge metal ions facilitates the formation of diverse structures, including dimers and coordination polymers. conicet.gov.archemistrydocs.comacs.org This structural versatility is crucial for designing materials with specific properties, such as nonlinear optical (NLO) materials. Recent research has shown that modifying the coordination environment, for example by regulating the number of coordinated water molecules in lanthanide acetate structures, can induce significant NLO responses. acs.org The broad utility of lanthanide acetates in catalysis, luminescent materials, and magnetic devices underscores their importance in contemporary chemical research. numberanalytics.comresearchgate.net

Evolution of Research on Terbium(III) Acetate in Coordination and Materials Science

Research on terbium(III) acetate has progressed from fundamental synthesis and characterization to its application in sophisticated materials. Initially, studies focused on its preparation and basic properties, noting its hydrated forms and thermal decomposition behavior. sciencemadness.orgwikipedia.org The tetrahydrate of terbium acetate, for example, loses its water molecules in stages upon heating, eventually decomposing to terbium oxide at higher temperatures. wikipedia.orgwikipedia.org

In coordination chemistry, investigations have revealed the structural complexities of this compound. The tetrahydrate form, [Tb₂(CH₃COO)₆(H₂O)₄]·4H₂O, features a dimeric structure where two terbium ions are bridged by acetate ligands. conicet.gov.ar More recent studies have explored how to manipulate these structures. For instance, by controlling the number of coordinated water molecules, researchers have synthesized a one-dimensional polymeric chain structure, [Tb₂(CH₃COO)₆(H₂O)]n, which exhibits noncentrosymmetric properties relevant for nonlinear optics. acs.org The ability of terbium ions to form complexes with high coordination numbers, typically nine in the case of the dimeric acetate, allows for the creation of intricate and functional molecular architectures. acs.org

In materials science, terbium(III) acetate is primarily valued as a precursor. Its luminescent properties, specifically its bright green emission, have led to its use in producing phosphors for applications like color television tubes and modern lighting. ontosight.aiheegermaterials.comfishersci.se The evolution of this research has moved towards the nanoscale. This compound now serves as a dopant or surface passivator in the fabrication of photoluminescent carbon quantum dots and as a dopant for zinc oxide nanoparticles to be used in electro-optic and magnetic devices. sigmaaldrich.com Furthermore, it is a key ingredient in creating advanced materials like magneto-optical thin films and is a component of the magnetostrictive alloy Terfenol-D. sigmaaldrich.comheegermaterials.comattelements.com

Scope and Interdisciplinary Relevance of this compound Studies

The study of this compound extends across multiple scientific disciplines, a testament to the unique properties conferred by the terbium(III) ion. Its significance is rooted in its versatile applications in luminescence, magnetism, and catalysis.

The most prominent application of this compound is in the field of optics and photonics. biosynth.com Its strong green luminescence when excited by ultraviolet light makes it an essential component in the production of green phosphors. sciencemadness.orgontosight.ai These phosphors are critical for trichromatic lighting technology used in fluorescent lamps and LEDs, where they are often combined with red and blue phosphors to create high-efficiency white light. samaterials.comwikipedia.org The compound is also used in special lasers and optical devices. heegermaterials.combiosynth.com

In the realm of magnetism, terbium and its compounds exhibit interesting paramagnetic behavior. ontosight.ai this compound is used in the production of magnetic and electronic devices. samaterials.com Notably, it is a component of Terfenol-D, an alloy with exceptionally high magnetostriction, meaning it changes shape in response to a magnetic field. heegermaterials.comattelements.comwikipedia.org This property is exploited in naval sonar systems, sensors, and actuators. fishersci.sewikipedia.org Research into this compound complexes has also explored their potential as single-ion magnets (SIMs), which are of interest for high-density data storage and quantum computing. acs.org

As a catalyst, this compound, like other rare-earth compounds, can enhance the rate and efficiency of certain chemical reactions. ontosight.ai It is used as a precursor to prepare terbium oxide catalysts for applications in organic synthesis and environmental protection. ontosight.aisigmaaldrich.comheegermaterials.comsamaterials.com The interdisciplinary nature of this compound research, bridging chemistry, materials science, and physics, highlights its role as a versatile building block for advanced functional materials.

Interactive Data Table: Research Applications of Terbium(III) Acetate

| Field of Application | Specific Use | Reference |

|---|---|---|

| Luminescence | Activator for green phosphors in displays and lighting | ontosight.aiheegermaterials.comfishersci.se |

| Fabrication of photoluminescent carbon quantum dots | sigmaaldrich.com | |

| Component in special lasers | heegermaterials.comattelements.com | |

| Magnetism | Precursor for magnetic materials | ontosight.ai |

| Component of Terfenol-D alloy for sensors and actuators | heegermaterials.comattelements.com | |

| Used in the production of electronic and magneto-optic devices | sigmaaldrich.comsamaterials.com | |

| Catalysis | Precursor for terbium oxide catalysts | sigmaaldrich.com |

| Catalyst in organic synthesis and petroleum cracking | ontosight.aiattelements.comsamaterials.com | |

| Materials Science | Precursor for sol-gel preparation of thin films | sigmaaldrich.com |

| Dopant for nanoparticles | sigmaaldrich.com |

Structure

3D Structure of Parent

属性

CAS 编号 |

25519-07-7 |

|---|---|

分子式 |

C2H4O2Tb |

分子量 |

218.98 g/mol |

IUPAC 名称 |

acetic acid;terbium |

InChI |

InChI=1S/C2H4O2.Tb/c1-2(3)4;/h1H3,(H,3,4); |

InChI 键 |

KNFUDJRDHMKNRO-UHFFFAOYSA-N |

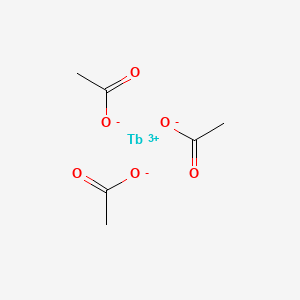

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Tb+3] |

规范 SMILES |

CC(=O)O.[Tb] |

其他CAS编号 |

25519-07-7 |

Pictograms |

Irritant |

产品来源 |

United States |

Synthetic Methodologies for Terbium Acetate and Its Derived Materials

Direct Synthesis Routes for Terbium(III) Acetate (B1210297) Hydrates

The synthesis of terbium(III) acetate, typically in its hydrated form, is a fundamental step for its application in materials science. The most common and direct routes involve the reaction of terbium-containing precursors with acetic acid.

Reaction Pathways from Terbium Oxide Precursors

A prevalent method for synthesizing terbium(III) acetate hydrate (B1144303) involves the use of terbium(III,IV) oxide (Tb₄O₇) or terbium(III) oxide (Tb₂O₃) as the starting material. The reaction with acetic acid provides a straightforward pathway to the acetate salt. sciencemadness.org For instance, dissolving terbium oxide in a mixture of nitric acid and acetic acid, followed by evaporation, yields a terbium acetate precursor. daneshyari.com Alternatively, terbium metal, terbium hydroxide (B78521), or terbium carbonate can also be dissolved in dilute acetic acid to produce this compound. sciencemadness.org It is crucial to control the concentration of the acetic acid, as a high concentration can cause the this compound to precipitate out of the solution. sciencemadness.org

Optimization of Crystallization and Purification Protocols

The crystallization of terbium(III) acetate is often achieved through slow evaporation of the aqueous solution. sciencemadness.org Recrystallization from a water/ethanol mixture has been employed to obtain colorless crystals suitable for X-ray diffraction analysis. conicet.gov.ar For purification, especially for applications requiring high purity, such as in radiopharmaceutical preparations, multi-column chromatographic procedures are utilized. nih.gov These methods are effective in separating terbium from other elements. nih.gov

Precursor Role of this compound in Metal Oxide and Nanomaterial Synthesis

This compound is a valuable precursor for the synthesis of terbium-containing materials, particularly terbium oxides. americanelements.comsigmaaldrich.com Its decomposition under controlled thermal conditions allows for the production of nanomaterials with specific crystalline structures and properties.

Thermal Decomposition Strategies for Terbium Oxide Formation

The thermal decomposition of this compound is a widely used method to produce terbium oxides. daneshyari.comresearchgate.net The process involves heating the acetate precursor in a controlled atmosphere, leading to the formation of various terbium oxide phases. researchgate.net The final product is often the mixed-valence terbium(III,IV) oxide (Tb₄O₇). researchgate.netresearchgate.net

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are crucial techniques for understanding the decomposition pathway of this compound. researchgate.netslideshare.netprocess-insights.com TGA monitors the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and an inert reference. process-insights.comslideshare.net

Studies on terbium(III) acetate tetrahydrate show a multi-step decomposition process. The initial weight loss, occurring below 150°C, corresponds to the loss of water molecules in two steps. researchgate.net A TGA diagram for a related this compound complex showed a weight loss corresponding to the loss of both crystallization and coordination water in overlapping steps between 89°C and 167°C. conicet.gov.ar The anhydrous this compound begins to decompose at approximately 220°C. wikipedia.orgwikipedia.org The major decomposition of the organic part occurs in the temperature range of 300–550°C, proceeding through different intermediate species. researchgate.net The final product, terbium oxide (specifically Tb₄O₇), is typically formed at around 650°C. wikipedia.orgwikipedia.org

Table 1: Thermal Decomposition Stages of Terbium(III) Acetate Hydrate

| Temperature Range | Event |

|---|---|

| < 150°C | Loss of water molecules. researchgate.net |

| 89 - 167°C | Loss of water of crystallization and coordination. conicet.gov.ar |

| ~220°C | Onset of decomposition of anhydrous acetate. wikipedia.orgwikipedia.org |

| 300 - 550°C | Decomposition of organic components. researchgate.net |

The atmosphere and calcination temperature significantly influence the decomposition of this compound and the resulting terbium oxide product. The decomposition pathway has been studied in both air and nitrogen atmospheres. researchgate.net The calcination temperature directly affects the crystallite size of the resulting terbium oxide. For instance, nanocrystalline Tb₄O₇ with crystallite sizes of 6–12 nm was formed at 400°C, which increased to 15–29 nm when calcined at 700°C. researchgate.net The phase composition of the resulting oxide powders can also be complex, with studies indicating the presence of more than one crystalline phase, often mixtures of Tb₇O₁₂ and Tb₁₁O₂₀, rather than a single-phase Tb₄O₇. daneshyari.comresearchgate.net

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Acetic acid |

| This compound |

| Terbium(III) acetate |

| Terbium(III) acetate hydrate |

| Terbium(III) acetate tetrahydrate |

| Terbium(III) oxide |

| Terbium(III,IV) oxide |

| Terbium carbonate |

| Terbium hydroxide |

| Terbium metal |

| Terbium nitrate (B79036) |

| Terbium oxide |

| Tb₄O₇ |

| Tb₇O₁₂ |

| Tb₁₁O₂₀ |

| Nitric acid |

| Ethanol |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) Studies

Sol-Gel Methods for Terbium-Doped Materials

The sol-gel process is a versatile and widely utilized method for synthesizing terbium-doped materials due to its ability to achieve high homogeneity and control over the final product's composition and microstructure at relatively low temperatures. core.ac.ukasianpubs.org This technique involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. The process typically begins with the hydrolysis and partial condensation of molecular precursors, often metal alkoxides or salts, to form a colloidal suspension. rsc.org

In the context of terbium-doped materials, a terbium salt, such as terbium nitrate or this compound, is introduced into the precursor solution of the host material. royalsocietypublishing.orgntnu.no For instance, in the preparation of terbium-doped titanium dioxide (TiO2), tetrabutyl titanate can be used as the titanium precursor, while terbium(III) nitrate hexahydrate serves as the terbium source. royalsocietypublishing.org The mixture, often in an alcohol solvent like absolute ethanol, undergoes hydrolysis and condensation reactions, which can be catalyzed by the addition of an acid or base, to form a three-dimensional network structure characteristic of a gel. rsc.orgroyalsocietypublishing.org

The properties of the resulting material are highly dependent on several factors, including the precursors used, the solvent, the pH of the solution, and the calcination temperature. royalsocietypublishing.org For example, the doping concentration of terbium can influence the crystallite size of the host material. In some cases, increasing the terbium concentration has been observed to inhibit the growth of nanoparticles. The calcination step is crucial for removing residual organic compounds and for the crystallization of the desired phase. researchgate.net The temperature of this final heat treatment can determine the final crystal structure and photoluminescent properties of the material. asianpubs.orgresearchgate.net

The sol-gel method offers significant advantages, including excellent control over the dopant concentration and distribution, leading to materials with enhanced luminescent or catalytic properties. core.ac.ukasianpubs.org This method has been successfully employed to prepare a variety of terbium-doped materials, including oxides, nitrides, and glass-ceramics. core.ac.ukresearchgate.net

Table 1: Research Findings on Sol-Gel Synthesis of Terbium-Doped Materials

| Host Material | Terbium Precursor | Other Precursors | Solvent/Medium | Key Findings | Reference |

|---|---|---|---|---|---|

| Titanium Dioxide (TiO2) | Terbium(III) nitrate hexahydrate | Tetrabutyl titanate, Glacial acetic acid | Absolute ethanol | 1.0 wt% Tb doping showed the highest photocatalytic activity. | royalsocietypublishing.org |

| Indium Tin Oxide (ITO) | Terbium nitrate | Indium nitrate, Tin acetate, Acetic acid | Ethylene glycol | Thin films exhibited good electrical conductivity and optical transparency. | ntnu.no |

| Silicon Nitride (SiNx) | Tb(N(SiMe3)2)3 | SiCl(NEt2)3 | Tetrahydrofuran (THF), Ammonia | Resulted in amorphous Tb:SiNx phosphors with bright green luminescence. | core.ac.uk |

| Titanium Dioxide (TiO2) | Terbium chloride | Titanium (IV) isopropoxide | Not specified | Crystallite size decreased with increasing Tb3+ concentration. | researchgate.net |

| Zinc Molybdate (B1676688) (ZnMoO4) | Tb(NO3)3 | Na2MoO4·2H2O, ZnCl2 | Deionized water, Polyethylene glycol | The material showed green emission, with intensity enhanced by Tb3+ doping. | asianpubs.org |

Hydrothermal and Solvothermal Synthetic Approaches

Hydrothermal and solvothermal methods are effective techniques for synthesizing crystalline materials, including this compound derivatives and terbium-containing compounds, from solutions at elevated temperatures and pressures. eeer.org The primary distinction between the two is the solvent used; hydrothermal synthesis employs water, while solvothermal synthesis utilizes non-aqueous organic solvents. eeer.orgsci-hub.se These methods are particularly advantageous for producing well-defined, crystalline nanoparticles with controlled morphology and size distribution. mdpi.com

The synthesis is carried out in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, where the reaction mixture is heated above the boiling point of the solvent. sci-hub.se The autogenous pressure generated within the autoclave facilitates the dissolution and recrystallization of the precursors, leading to the formation of the desired product. sci-hub.se

In the synthesis of terbium-based materials, a soluble terbium salt, such as terbium nitrate or this compound, is used as a precursor. mdpi.com For instance, single crystals of terbium(III) fluoride (B91410) have been grown using hydrothermal methods with terbium(III) nitrate and ammonium (B1175870) fluoride as precursors in deionized water at temperatures between 180–220°C.

Solvothermal synthesis has been employed to create terbium metal-organic frameworks (MOFs). mdpi.comsemanticscholar.org In one example, crystalline and amorphous terbium MOFs were prepared by reacting terbium sources with 1,3,5-benzene tricarboxylic acid in the presence of sodium acetate as a modulator. mdpi.comsemanticscholar.orgdoaj.orgnih.gov The amount of the modulator was found to influence the crystallinity of the final product. mdpi.comsemanticscholar.orgdoaj.orgnih.gov The reaction parameters, such as temperature, reaction time, solvent type, and the concentration of precursors, play a critical role in determining the phase, size, and morphology of the synthesized materials. mdpi.commdpi.com For example, in the solvothermal synthesis of Fe3O4, the choice of solvent (e.g., ethyl alcohol) and the duration of the reaction at 200°C were crucial for obtaining the desired crystalline phase and morphology. mdpi.com

These methods offer several benefits, including the ability to produce materials that are difficult to obtain by other means, high product purity, and good control over crystallinity. mdpi.com

Table 2: Research Findings on Hydrothermal and Solvothermal Synthesis of Terbium-Containing Materials

| Material | Synthesis Method | Terbium Precursor | Other Precursors/Reagents | Solvent | Temperature & Time | Key Findings | Reference |

|---|---|---|---|---|---|---|---|

| Terbium(III) Fluoride (TbF3) | Hydrothermal | Terbium(III) nitrate (Tb(NO3)3) | Ammonium fluoride (NH4F) | Deionized water | 180–220°C, 12–48 hours | Produced single-crystal TbF3 for optical applications. | |

| Terbium Metal-Organic Framework (TbMOF) | Solvothermal | Not specified | 1,3,5-benzene tricarboxylic acid (BTC), Sodium acetate (NaOAc) | Not specified | Not specified | The amount of sodium acetate modulator influenced the formation of crystalline vs. amorphous phases. | mdpi.comsemanticscholar.org |

| Fe3O4 (for context on method) | Solvothermal | Not applicable | FeCl3, Urea | Ethyl alcohol (EA) | 200°C, 12 hours | Optimized conditions yielded well-crystallized Fe3O4 with specific morphology. | mdpi.com |

Coordination Chemistry and Complex Formation of Terbium Iii Acetate

Ligand Design and Coordination Architectures

The design of ligands for complexing terbium(III) is crucial for modulating the resulting complex's structure, stability, and photophysical properties. The coordination architecture around the Tb³⁺ center is highly adaptable, commonly accommodating coordination numbers from 8 to 10, and is influenced by the steric and electronic properties of the ligands involved.

The acetate (B1210297) ligand (CH₃COO⁻) is a classic example of a carboxylate ligand that exhibits remarkable coordination versatility with the terbium(III) ion. Infrared (IR) spectroscopy is a key tool for probing these coordination modes, by analyzing the separation (Δν) between the asymmetric (νₐₛ) and symmetric (νₛ) stretching frequencies of the carboxylate group. The acetate ligand can bind to the Tb³⁺ center in several ways:

Monodentate: One oxygen atom of the acetate group coordinates to a single Tb³⁺ ion.

Bidentate Chelating: Both oxygen atoms of the acetate group coordinate to the same Tb³⁺ ion, forming a four-membered ring.

Bidentate Bridging: Each oxygen atom of the acetate group coordinates to a different Tb³⁺ ion, linking metal centers together. This is a common mode in polymeric structures and dimers.

In the hydrated form, terbium(III) acetate often exists as a centrosymmetric dimer, with the formula [Tb₂(CH₃COO)₆(H₂O)₄]·4H₂O. Within this dimeric structure, the acetate ligands display multiple coordination modes. Some act as bidentate chelating ligands to one terbium ion while also using one of their oxygen atoms to bridge to the adjacent terbium ion. Others form simple bidentate bridges between the two metal centers. This versatile bridging and chelating behavior of the acetate groups results in the formation of a stable dimeric core.

| Coordination Mode | Description | Example Complex Fragment |

|---|---|---|

| Monodentate | One oxygen atom binds to the metal center. | Tb-O-C-R |

| Bidentate Chelating | Both oxygen atoms bind to the same metal center. | Tb(O₂CR) |

| Bidentate Bridging (syn-syn) | Both oxygen atoms bridge two metal centers. | Tb-(O-C-R-O)-Tb |

| Chelating-Bridging | One oxygen is terminal, the other bridges two metals. | (Tb)₂-O-C-R-O-Tb |

To create complexes with specific properties, such as enhanced luminescence or tailored structural architectures, terbium(III) acetate is often reacted with ancillary ligands. These ligands substitute the coordinated water molecules or acetate groups to form heteroleptic complexes, where the terbium ion is coordinated by more than one type of ligand.

Nitrogen-donor ligands are widely used in terbium coordination chemistry to sensitize the metal ion's luminescence. These aromatic heterocyclic ligands can absorb UV light and efficiently transfer the energy to the Tb³⁺ ion (a phenomenon known as the "antenna effect").

Phenanthroline (phen) and its derivatives: 1,10-phenanthroline (B135089) is a classic bidentate N-donor ligand that readily forms stable complexes with terbium(III). For instance, a two-dimensional coordination polymer with the formula [Tb(phen)(5-FUA)₃]ₙ (where 5-FUA is 5-fluorouracil-1-acetate) has been synthesized, demonstrating the integration of phenanthroline into a polymer network alongside an acetate derivative. Ternary complexes such as Tb(AA)₃Phen and Tb(SSA)₃Phen have also been synthesized and studied for their luminescent properties.

Imidazole (B134444) Derivatives: Ligands incorporating imidazole groups are effective in forming stable terbium complexes. A notable example is the complex formed with a tripodal N₇ ligand, tris[2-(((imidazol-4-yl)methylidene)amino)ethyl]amine (H₃L), and an acetate ion. In the resulting complex, [Tb(H₃L)(OAc)]²⁺, the terbium ion is coordinated by the seven nitrogen atoms of the tripodal ligand and both oxygen atoms of the bidentate acetate ligand. The imidazole group of L-histidine has also been shown to be crucial for its interaction with tris(dipicolinate)terbium(III) complexes.

Pyridyl Derivatives: Pyridyl-containing ligands are also common. Complexes have been formed with ligands like 2,2'-bipyridine (B1663995) and N,N′-bis(pyridin-2-ylmethyl)ethylenediamine derivatives, showcasing the versatility of the pyridyl motif in constructing various coordination environments around the terbium ion.

Besides carboxylates, other oxygen-donor ligands are frequently used to form stable and often highly luminescent terbium complexes.

Acetylacetone (B45752) (acac): Terbium(III) acetylacetonate (B107027) is a well-known coordination compound. While the simple anhydrous tris-complex Tb(acac)₃ is unlikely to exist, hydrated species such as Tb(acac)₃(H₂O)₂ are more stable and have been structurally characterized. The acetylacetonate anion acts as a bidentate O,O-donor ligand, forming a chelate ring with the terbium ion. These complexes are often synthesized from terbium salts (including the acetate) and acetylacetone in the presence of a base.

Dipicolinic Acid (DPA): Dipicolinic acid (pyridine-2,6-dicarboxylic acid) is a powerful tridentate chelating agent for lanthanide ions. It forms highly stable complexes with terbium(III), [Tb(DPA)₃]³⁻, which are intensely luminescent. Studies on the stability of Tb-DPA complexes are often conducted in buffer solutions. It has been observed that the presence of acetate in the medium can influence the complexation equilibrium, sometimes inhibiting the formation of polynuclear Tb-DPA species. This indicates a competition between acetate and dipicolinate for coordination sites on the terbium ion.

Ligands containing a combination of nitrogen and oxygen donor atoms (mixed-donor ligands) can form particularly stable and structurally interesting complexes with terbium(III). These ligands can wrap around the metal ion, satisfying its coordination requirements and creating a specific geometry.

An excellent example is the complex [Tb(H₃L)(OAc)]²⁺, where H₃L is the N₇ tripodal ligand containing three imidazole groups and OAc is a bidentate acetate ligand. In this case, the terbium ion is simultaneously coordinated by seven nitrogen atoms and two oxygen atoms, resulting in a nine-coordinate geometry. Another example involves the use of 2,2':6',2''-terpyridine (terpy), an N-donor ligand, in conjunction with acetate, an O-donor ligand. These ligands can co-exist in the coordination sphere of terbium, forming complex salts where both terpy and multiple acetate ligands are directly bonded to the Tb³⁺ ion, leading to strong dual-donor sensitization effects. Similarly, complexes with ligands like N,N'-bis(2-pyridylmethyl)-trans-1,2-diaminocyclohexane-N,N'-diacetate, which have an N₄O₂ donor set, have been synthesized, further illustrating the formation of stable heteroleptic complexes with mixed-donor systems.

Heteroleptic Complexation with Ancillary Ligands

Oxygen-Donor Ligands (e.g., Acetylacetone, Dipicolinic Acid)

Structural Analysis of Terbium(III) Acetate Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of coordination complexes. Structural analyses of terbium(III) acetate and its derivatives reveal key details about coordination numbers, geometries, and bond lengths.

The coordination number of Tb³⁺ in these complexes is typically high, usually 8, 9, or 10, which is characteristic of lanthanide ions. The coordination geometry is often described as a distorted version of a high-symmetry polyhedron. Common geometries include:

Distorted Tricapped Trigonal Prism (TCTP): This nine-coordinate geometry is observed in the dimeric structure of terbium(III) acetate tetrahydrate, [Tb₂(CH₃COO)₆(H₂O)₄]·4H₂O. It is also found in other nine-coordinate terbium complexes. In aqueous solution, the [Tb(H₂O)₉]³⁺ ion is also believed to adopt a tricapped trigonal prismatic geometry.

Capped Square Antiprism (CSAP): This is another common nine-coordinate geometry. It is found in the complex [Tb(H₃L)(OAc)]²⁺, where the terbium ion is coordinated to seven nitrogen atoms from the tripodal ligand and two oxygen atoms from the bidentate acetate.

Distorted Dodecahedron: This eight-coordinate geometry has been observed in a mononuclear terb

Crystal Engineering Principles and Crystal Structure Determination

Terbium(III) acetate tetrahydrate, when recrystallized, forms colorless crystals suitable for X-ray diffraction analysis. conicet.gov.ar The crystal structure of terbium(III) acetate tetrahydrate reveals a dimeric structure where two terbium ions are bridged by acetate ligands. conicet.gov.ar This compound is isostructural with the acetate tetrahydrates of other lanthanides such as europium (Eu), gadolinium (Gd), holmium (Ho), and erbium (Er). conicet.gov.ar The bonding between these dimeric units is facilitated by hydrogen bonds. conicet.gov.ar

In more complex systems, terbium(III) acetate is used as a precursor to synthesize coordination polymers. For instance, a mixed-ligand terbium(III) coordination polymer containing both formate (B1220265) and oxalate (B1200264) ligands has been synthesized. nih.goviucr.org In this structure, the terbium(III) ion is nine-coordinated. nih.goviucr.org The crystal structure determination of these complex materials is crucial for understanding their properties, such as luminescence and thermal stability. frontiersin.orgnih.goviucr.org

The table below summarizes the crystallographic data for a mixed-ligand terbium(III) coordination polymer.

Table 1: Crystal Data and Structure Refinement for a Terbium(III) Coordination Polymer

| Parameter | Value |

|---|---|

| Empirical formula | C2H O6Tb |

| Formula weight | 306.97 |

| Temperature (K) | 296(2) |

| Wavelength (Å) | 0.71073 |

| Crystal system | Orthorhombic |

| Space group | Pnma |

| Unit cell dimensions | a = 10.748(2) Å, b = 7.7342(15) Å, c = 6.6021(13) Å |

| Volume (ų) | 548.9(2) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 3.716 |

| Absorption coefficient (mm⁻¹) | 13.593 |

| F(000) | 552 |

Note: Data derived from a study on a mixed-ligand terbium(III) coordination polymer containing formate and oxalate. nih.gov

Nonacoordinated Geometries in Terbium(III) Acetate Complexes

A coordination number of nine is common for the terbium(III) ion in its complexes, leading to various nonacoordinated geometries. The specific geometry adopted depends on the nature of the ligands surrounding the central metal ion.

One prevalent geometry is the capped square antiprism . In a complex with a tripodal N7 ligand and a bidentate acetate ion, the terbium(III) ion is coordinated to the seven nitrogen atoms of the tripodal ligand and two oxygen atoms from the acetate ligand, resulting in a nonacoordinated capped-square-antiprismatic geometry. acs.orgnih.govacs.org Similarly, in a terbium metal-organic framework, the metal center adopts a capped square antiprismatic environment by coordinating with oxygen and nitrogen atoms from different ligands. mdpi.com

Another observed geometry is the distorted tricapped trigonal prismatic manner. nih.goviucr.org In a mixed-ligand terbium(III) coordination polymer with formate and oxalate, the Tb(III) ion is nine-coordinated by oxygen atoms from these ligands in this distorted geometry. nih.goviucr.org The Tb—O bond lengths in this complex range from 2.4165(19) to 2.478(3) Å. nih.gov Terbium(III)-glutarate coordination polymers also exhibit a distorted tri-capped trigonal prismatic TbO₉ polyhedron. frontiersin.org

The "muffin" polyhedron is another nine-coordinate geometry observed for terbium(III). In a specific metal-organic framework, the terbium atom is coordinated to oxygen atoms from carboxylate groups, a water molecule, and nitrogen atoms from a phenanthroline derivative, adopting this typical "muffin" polyhedron. mdpi.com

Table 2: Selected Bond Distances in Nonacoordinated Terbium(III) Complexes

| Complex Type | Coordination Geometry | Bond | Bond Length (Å) |

|---|---|---|---|

| Tripodal N7 and acetate ligand | Capped-square-antiprismatic | Tb-N, Tb-O | Not specified in provided text |

| Formate and oxalate polymer | Distorted tricapped trigonal prismatic | Tb-O | 2.4165(19) - 2.478(3) |

| Glutarate coordination polymer | Distorted tri-capped trigonal prismatic | Tb-O | Not specified in provided text |

| Metal-organic framework | "Muffin" polyhedron | Tb-O(COO) | 2.404(2) - 2.473(2) |

| Tb-O(H₂O) | 2.433(2) | ||

| Tb-N | 2.560(3) - 2.562(3) |

Note: This table compiles data from various studies on nonacoordinated terbium(III) complexes. frontiersin.orgnih.goviucr.orgacs.orgnih.govacs.orgmdpi.com

Solution Chemistry and Stability of Terbium(III) Acetate Complexes

Factors Influencing Complex Stability and Speciation

The stability of terbium(III) acetate complexes in solution is influenced by several factors, including pH, the presence of other coordinating anions, and the concentration of the salt. researchgate.netacs.org The speciation, or the distribution of different complex species in solution, is a direct consequence of these factors.

pH of the Medium: The acidity of the solution plays a crucial role. For instance, in studies of terbium(III) complexes with dipicolinic acid, it was found that increasing the pH is important for increasing the formation constants of the complexes. researchgate.netacs.org At lower pH values, protonation of the ligands can compete with the complexation of the terbium ion, leading to decreased stability.

Buffer Composition: The type of anion present in the buffer can significantly affect complex stability. The presence of acetate or sulfate (B86663) has been observed to inhibit the formation of polynuclear terbium complexes with dipicolinic acid. researchgate.netacs.org This suggests that acetate ions can compete with other ligands for coordination sites on the terbium(III) ion. cdnsciencepub.com The stability of the resonating structures of bidentate acetate ligands allows them to compete effectively with hydroxide (B78521) or water molecules in the coordination sphere of the lanthanide ion. cdnsciencepub.com

Salt Concentration: Lowering the salt concentration has been shown to be important for increasing the values of the formation constants and for the formation of polynuclear complexes in some systems. researchgate.netacs.org

Ligand Structure: The nature of the primary ligand is a dominant factor. In a study comparing terbium(III) complexes with different octadentate bispidine-based ligands, the thermodynamic stability constants were found to be significantly different, highlighting the influence of the ligand's coordinating groups (pyridine-phosphonate vs. picolinate). acs.org Density Functional Theory (DFT) calculations on terbium(III) complexes with substituted dipicolinic acid analogues have shown that substituents on the ligand can modify the stability constants by several orders of magnitude. nih.govacs.org

The interplay of these factors determines the predominant species in solution. For example, in aqueous solutions of terbium acetate, the [Tb(H₂O)₉]³⁺ species is often considered predominant. conicet.gov.ar

Ligand Exchange Dynamics and Kinetics

Ligand exchange dynamics refer to the rate and mechanism by which ligands in a coordination complex are replaced by other ligands from the solution. These kinetics are fundamental to understanding the reactivity of metal complexes in solution. nih.gov

The exchange of ligands on a terbium(III) center can be studied using various techniques, including isotopic exchange studies and NMR spectroscopy. cdnsciencepub.comnih.gov A kinetic study of the isotopic exchange between the terbium ion and its EDTA complex in an acetate buffer revealed a complex rate equation, indicating multiple pathways for exchange. cdnsciencepub.com The rate of exchange was found to be dependent on the concentrations of the terbium ion, the terbium-EDTA complex, and the hydrogen ion concentration. cdnsciencepub.com

The rate equation for the exchange in a 0.025 M acetate buffer was determined to be: Rate = k₁[Tb³⁺][TbL⁻] + k₂[H⁺][Tb³⁺][TbL⁻] + k₃[H⁺]²[TbL⁻] where L represents the EDTA ligand. The constants k₁, k₂, and k₃ correspond to different exchange mechanisms. cdnsciencepub.com

The solvent can also play a significant role in the ligand exchange mechanism. For example, the use of acetonitrile (B52724) as a solvent can lead to a competitive coordination of the solvent molecules with the primary ligands. nih.gov

The kinetic inertness of a complex, which is a measure of its resistance to ligand exchange, is a crucial property. Studies on terbium(III) complexes with octadentate bispidine-based ligands showed that the ligand's conformation significantly influences the kinetic inertness of the complexes. acs.org The replacement of an acetate binding group with a propionate (B1217596) or phosphonate (B1237965) group in certain gadolinium complexes, which are chemically similar to terbium complexes, has been shown to lead to a faster exchange rate of the coordinated water molecule. rsc.org This highlights how subtle changes in the ligand structure can have a profound impact on the ligand exchange kinetics.

Advanced Spectroscopic and Structural Elucidation of Terbium Acetate Complexes

Electronic Absorption and Luminescence Spectroscopy

Electronic spectroscopy is a cornerstone in the study of terbium acetate (B1210297), offering a window into the energy absorption and emission processes that are fundamental to its luminescent properties.

UV-Visible (UV/Vis) absorption spectroscopy is instrumental in understanding the "antenna effect," a crucial mechanism for enhancing the luminescence of terbium(III) ions. uchile.clarxiv.orgmdpi.comnih.govedp-open.orgedp-open.org The 4f-4f electronic transitions of the Tb(III) ion are parity-forbidden, leading to very weak absorption of light. ekb.egijcrt.org To overcome this, organic ligands like acetate, which can strongly absorb UV radiation, are coordinated to the metal ion. ekb.egijcrt.org

Upon absorption of UV light, the acetate ligand is promoted to an excited singlet state. uchile.cl Through intersystem crossing, it then transitions to a triplet state. uchile.cluni-regensburg.de If the energy of this triplet state is appropriately matched and slightly higher than the emissive 5D4 level of the Tb(III) ion, an efficient intramolecular energy transfer can occur from the ligand to the metal ion. uchile.cluni-regensburg.demdpi.com This process, known as sensitization, populates the excited state of the terbium ion much more efficiently than direct excitation. mdpi.comacs.org

Excitation and emission spectroscopy are the primary tools for directly probing the characteristic luminescence of terbium(III) in its acetate complexes. The emission spectra of terbium complexes typically exhibit a series of sharp, well-defined peaks due to the f-f electronic transitions within the 4f shell of the Tb(III) ion. nih.govrsc.org

When excited, often through the sensitized energy transfer from the acetate ligand, the Tb(III) ion relaxes from its excited 5D4 state to various levels of the 7FJ ground state manifold (where J = 6, 5, 4, 3, 2, 1, 0). mdpi.comrsc.orgnih.gov This results in characteristic emission bands in the visible region of the spectrum. The most prominent of these transitions are:

5D4 → 7F6 (~490 nm, blue) mdpi.comnih.gov

5D4 → 7F5 (~545 nm, green) mdpi.comacs.orgnih.gov

5D4 → 7F4 (~585 nm, yellow-orange) mdpi.comnih.gov

5D4 → 7F3 (~620 nm, red) mdpi.comnih.gov

The 5D4 → 7F5 transition is typically the most intense, giving terbium complexes their characteristic green luminescence. ijcrt.orgmdpi.com The exact positions and relative intensities of these emission peaks can be influenced by the coordination environment around the Tb(III) ion, which includes the acetate ligands and any solvent molecules. ijcrt.orgacs.org

Excitation spectra are obtained by monitoring the intensity of one of the characteristic Tb(III) emission peaks (e.g., 545 nm) while scanning the excitation wavelength. uni-regensburg.demdpi.com These spectra often reveal a broad band corresponding to the absorption of the acetate ligand, confirming the ligand-to-metal energy transfer mechanism. icevirtuallibrary.comoptica.org

Table 1: Characteristic Emission Peaks of Terbium(III) in Acetate Complexes

| Transition | Approximate Wavelength (nm) | Color |

| 5D4 → 7F6 | 490 | Blue |

| 5D4 → 7F5 | 545 | Green |

| 5D4 → 7F4 | 585 | Yellow-Orange |

| 5D4 → 7F3 | 620 | Red |

This table presents typical values; the exact wavelengths can vary slightly depending on the specific complex and its environment.

Time-resolved luminescence spectroscopy provides crucial information on the dynamics of the excited state of the Tb(III) ion. acs.orgresearchgate.net A key characteristic of lanthanide luminescence is its long decay lifetime, typically in the microsecond to millisecond range. ekb.egoptica.org This is a direct consequence of the forbidden nature of the f-f transitions. ekb.eg

By measuring the decay of the luminescence intensity over time after a short excitation pulse, the luminescence lifetime (τ) can be determined. optica.orgresearchgate.netnih.gov For terbium complexes, the decay is often monitored at the most intense emission peak (545 nm). uni-regensburg.demdpi.com The lifetime of the 5D4 excited state is sensitive to the coordination environment of the Tb(III) ion. The presence of high-frequency oscillators, such as O-H bonds from coordinated water molecules, in the inner coordination sphere can lead to non-radiative de-excitation, thereby quenching the luminescence and shortening the lifetime. nih.gov

Lifetime measurements can therefore be used to probe the number of water molecules coordinated to the terbium ion. In some cases, the luminescence lifetime of terbium complexes has been observed to be in the range of 0.75 to 1.07 milliseconds. optica.orgnih.gov The lifetime can also be affected by the efficiency of the energy transfer from the ligand and by concentration quenching effects at higher terbium concentrations. mdpi.com For instance, in one study, the lifetime of the 5D4 excited state was found to decrease from 1.1 to 0.7 ms (B15284909) as the concentration of Tb(III) increased. mdpi.com

Excitation and Emission Spectroscopy of Tb(III) f-f Transitions

Vibrational Spectroscopy for Ligand-Metal Bonding Analysis

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for probing the coordination of the acetate ligand to the terbium ion.

FTIR spectroscopy is widely used to characterize the bonding between the carboxylate group of the acetate ligand and the terbium(III) ion. uchile.clarxiv.orgmdpi.comrsc.org The infrared spectrum of terbium acetate shows characteristic absorption bands corresponding to the vibrational modes of the acetate ligand and the Tb-O bond. arxiv.orgconicet.gov.arresearchgate.net

A key region of interest in the FTIR spectrum is where the symmetric (νs(COO-)) and asymmetric (νas(COO-)) stretching vibrations of the carboxylate group appear. The free acetate ion exhibits these bands at approximately 1414 cm-1 and 1578 cm-1, respectively. When the acetate ligand coordinates to the terbium ion, the positions of these bands shift. The magnitude of the separation (Δν) between the asymmetric and symmetric stretching frequencies (Δν = νas - νs) can provide information about the coordination mode of the carboxylate group:

Ionic: Δν is similar to that of the free acetate ion.

Monodentate: Δν is significantly larger than in the free ion.

Bidentate (chelating or bridging): Δν is smaller than in the free ion.

In a study of this compound tetrahydrate, strong bands were observed at 1541 cm-1 and around 1417-1457 cm-1, which are attributed to the asymmetric and symmetric stretching vibrations of the coordinated acetate groups, respectively. conicet.gov.ar The presence of a broad band in the 3000-3500 cm-1 region typically indicates the O-H stretching of water molecules, confirming the hydrated nature of many this compound complexes. researchgate.net Bands corresponding to Tb-O vibrations are usually found in the lower frequency region of the spectrum. arxiv.org

Table 2: Selected FTIR Bands for this compound Hydrate (B1144303)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3500-3000 | ν(O-H) of water | researchgate.net |

| ~1651 | δ(H-O-H) of water | researchgate.net |

| ~1541 | νas(COO-) | conicet.gov.ar |

| ~1457-1417 | νs(COO-) | conicet.gov.ar |

| ~683 | δ(COO-) | conicet.gov.ar |

This table provides representative values from the literature.

Raman spectroscopy is a complementary technique to FTIR for investigating the vibrational modes of this compound complexes. While not as commonly reported in the literature for this compound specifically, Raman spectroscopy can provide valuable information, particularly for symmetric vibrations which may be weak or inactive in the infrared spectrum.

In studies of related lanthanide carboxylate systems, Raman spectroscopy has been used to identify the vibrational modes of the coordinated ligands and the metal-oxygen bonds. rsc.org The technique is particularly useful for studying samples in aqueous solution due to the weak Raman scattering of water. The application of Raman spectroscopy to this compound could further elucidate the coordination structure and the nature of the ligand-metal interactions in both solid-state and solution phases. rsc.org

Fourier Transform Infrared (FTIR) Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure and dynamics of molecules in solution. However, the analysis of this compound complexes is significantly influenced by the paramagnetic nature of the terbium(III) (Tb³⁺) ion. The unpaired electrons of the lanthanide center cause substantial changes in the NMR spectra compared to diamagnetic compounds. researchgate.netmdpi.comnih.gov

The primary effect is the Lanthanide-Induced Shift (LIS), which can shift the resonance signals of nearby nuclei by tens or even hundreds of parts per million (ppm), either upfield or downfield. mdpi.comresearchgate.net This large shift dispersion is advantageous as it can resolve overlapping signals that would be crowded in a typical diamagnetic spectrum. The magnitude and direction of the LIS are dependent on the specific lanthanide ion and the geometry of the complex. mdpi.comresearchgate.net

The LIS is composed of two main contributions:

Fermi Contact Shift: This arises from the delocalization of unpaired electron spin density from the terbium ion to the ligand nuclei, typically through covalent bond interactions.

Pseudo-contact Shift (PCS): This is a through-space dipolar interaction that depends on the magnetic susceptibility anisotropy of the complex and the geometric position of the nucleus relative to the metal ion. nih.govfigshare.comnih.gov

For most terbium(III) complexes, the pseudo-contact shift is the dominant contributor to the LIS for protons, often being an order of magnitude larger than the Fermi contact contribution. figshare.comnih.gov Analysis of the temperature dependence of these shifts allows for the separation of these components and can provide information on the magnetic anisotropy and crystal field parameters of the complex in solution. researchgate.netmdpi.com In one study of a heterotrimetallic terbium(III) complex containing acetate ligands, the crystal field parameter (B₀²) was calculated to be 360 cm⁻¹. figshare.comnih.gov For the methyl protons of the acetate ligands in such complexes, the LIS can be opposite in sign to that of other protons in the ligand structure, reflecting their specific spatial arrangement around the paramagnetic center. figshare.comnih.gov

Table 1: Key Paramagnetic NMR Effects in Terbium(III) Complexes

| Paramagnetic Effect | Origin | Key Information Provided |

|---|---|---|

| Lanthanide-Induced Shift (LIS) | Interaction of nuclear spins with unpaired electron spins of Tb³⁺. | Structural geometry, resolution of overlapping signals. mdpi.com |

| Pseudo-contact Shift (PCS) | Through-space dipolar coupling; dependent on magnetic anisotropy (Δχ). | Long-range structural information (distances and angles). nih.gov |

| Fermi Contact Shift | Delocalization of unpaired electron spin density through bonds. | Information on covalent character of the metal-ligand bond. figshare.com |

| Paramagnetic Relaxation Enhancement (PRE) | Dipolar interaction with the fluctuating magnetic field of the Tb³⁺ electron spin. | Information on nucleus-to-metal distances. nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential tool for determining the molecular weight and elucidating the fragmentation pathways of this compound complexes. High-resolution mass spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI), allows for the precise determination of the mass-to-charge ratio (m/z) and molecular formula. uvic.ca

For terbium(III) acetate hydrate, the molecular formula is Tb(CH₃CO₂)₃·xH₂O. The anhydrous form has a calculated monoisotopic mass of 335.9598 Da, while a monohydrate species (C₆H₁₁O₇Tb) has a calculated monoisotopic mass of 353.97583 Da. nih.gov In a typical ESI-MS experiment, one would expect to observe the molecular ion or related adducts, such as [M+Na]⁺ or [M+H]⁺.

The fragmentation pattern provides structural information about the complex. For metal acetates, characteristic fragmentation pathways include the cleavage of the metal-ligand and intra-ligand bonds. Common fragmentation patterns observed for acetate-containing compounds can be extrapolated to this compound:

Loss of an acetate radical: [Tb(CH₃COO)₃]⁺ → [Tb(CH₃COO)₂]⁺ + CH₃COO• (mass loss of 59 Da).

Loss of a methyl group: A secondary fragmentation from a ligand, such as [CH₃COO]⁺ → [CO₂]⁺ + CH₃• (mass loss of 15 Da).

Loss of ketene (B1206846): A common rearrangement for acetates, particularly under thermal conditions, involves the elimination of ketene (H₂C=C=O) from the ligand. researchgate.net For example, a fragment containing an acetate group could lose a neutral mass of 42 Da.

Sequential loss of ligands: In tandem MS (MS/MS) experiments, increasing the collision energy typically leads to the sequential loss of the acetate ligands and any coordinated water molecules. uvic.ca

Table 2: Predicted Mass Spectrometry Data for Terbium(III) Acetate

| Species | Formula | Calculated Monoisotopic Mass (Da) | Potential Fragmentation Pathway |

|---|---|---|---|

| Terbium(III) Acetate (anhydrous) | C₆H₉O₆Tb | 335.9598 | Parent Molecule |

| Terbium(III) Acetate Monohydrate | C₆H₁₁O₇Tb | 353.97583 | Parent Molecule (Hydrated) nih.gov |

| [Tb(OAc)₂]⁺ Fragment | C₄H₆O₄Tb | 276.9489 | Loss of one acetate radical (CH₃COO•) |

| [CH₃CO]⁺ (Acylium ion) | C₂H₃O | 43.0184 | Fragmentation of the acetate ligand docbrown.info |

X-ray Diffraction (XRD) for Crystalline Phase Identification and Structure Refinement

X-ray Diffraction (XRD) is the definitive method for identifying crystalline phases and determining the precise three-dimensional atomic structure of solid materials. Studies on lanthanide acetates have shown that they form distinct crystal structures depending on the specific lanthanide ion and its degree of hydration.

Research has identified that hydrated this compound belongs to a specific isomorphous series. Powder XRD data indicate that this compound tetrahydrate possesses what is designated as "Structure C," a crystal structure common to the heavier lanthanides from europium onwards. This distinguishes it from the lighter lanthanides like lanthanum and cerium ("Structure A") and the intermediate lanthanides ("Structure B").

Single-crystal X-ray diffraction has provided detailed structural information for a dimeric form of this compound, specifically [Tb₂(CH₃COO)₆(H₂O)₄]·4H₂O . conicet.gov.ar In this structure, two terbium(III) ions are bridged by acetate ligands. This dimeric unit is further linked through hydrogen bonds involving coordinated and lattice water molecules. The coordination environment around the terbium ions and the specific bond lengths and angles can be precisely determined, offering a complete picture of its solid-state architecture. The thermal decomposition of this compound hydrate ultimately yields terbium oxides, such as cubic Tb₄O₇, a transformation that can also be monitored by XRD. conicet.gov.arresearchgate.net

Table 3: Crystallographic Data for a Dimeric this compound Complex

| Parameter | Value |

|---|---|

| Compound Formula | [Tb₂(CH₃COO)₆(H₂O)₄]·4H₂O conicet.gov.ar |

| System | (Data not fully specified in search results, but typically monoclinic or triclinic for such complexes) |

| Coordination Environment of Tb³⁺ | Nine-coordinate, distorted tricapped trigonal-prismatic geometry in a related complex researchgate.net |

| Acetate Coordination Modes | Bridging and chelating researchgate.netfrontiersin.org |

| Key Structural Feature | Dimeric units linked by acetate bridges conicet.gov.ar |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Electronic Structure

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It provides detailed information about the electronic structure and coordination environment of paramagnetic centers. nih.govicm.edu.pl The applicability of EPR to this compound depends critically on the oxidation state of the terbium ion.

The common oxidation state, terbium(III) , has a 4f⁸ electronic configuration. As a non-Kramers ion (an even number of unpaired electrons), Tb³⁺ generally does not exhibit an EPR signal under standard X-band conditions, except in specific cases of high symmetry or when observing transitions within thermally populated excited states. scispace.comnih.gov Therefore, a typical terbium(III) acetate complex is often considered "EPR silent."

In contrast, the terbium(IV) ion, with a 4f⁷ electronic configuration (S = 7/2), is a Kramers ion. It is isoelectronic with gadolinium(III) and gives rise to rich and complex EPR spectra. scispace.comresearchgate.net If this compound were to be oxidized to a Tb(IV) state, its EPR spectrum would be characterized by multiple fine structure transitions and hyperfine coupling to the ¹⁵⁹Tb nucleus (I = 3/2), which splits each transition into a quartet. The spectra are highly sensitive to the symmetry of the crystal field around the ion, and analysis can yield precise spin Hamiltonian parameters, including g-values and zero-field splitting (ZFS) parameters. nih.govresearchgate.netroyalsocietypublishing.org For example, EPR studies of Tb⁴⁺ doped into a ThO₂ lattice yielded a g-value of 2.0146 and a large zero-field splitting parameter (60B₄) of -2527.53 Mc/s, indicating significant interaction with the crystal field. royalsocietypublishing.org

Table 4: Representative EPR Parameters for Terbium Ions

| Parameter | Tb³⁺ (4f⁸, non-Kramers) | Tb⁴⁺ (4f⁷, Kramers) |

|---|---|---|

| EPR Signal (X-band) | Generally not observed scispace.comnih.gov | Strong, complex signals observed scispace.comresearchgate.net |

| g-value | Not applicable | Anisotropic, typically close to 2.0 but can show large variation (e.g., g ≈ 5.0, 7.7, 8.9 reported for some complexes) scispace.com |

| Zero-Field Splitting (ZFS) | Not readily measured | Large and highly sensitive to coordination environment researchgate.net |

| Hyperfine Splitting | Not applicable | Splitting into 4 lines due to ¹⁵⁹Tb nucleus (I = 3/2) icm.edu.pl |

Luminescence Phenomena and Advanced Optical Applications of Terbium Acetate Based Materials

Fundamental Luminescence Mechanisms in Tb(III) Systems

The luminescence of the Tb³⁺ ion is intrinsically weak due to its low absorption coefficient. researchgate.net However, its emission can be dramatically enhanced through complexation with organic ligands. This sensitization process forms the basis of its wide-ranging applications.

Antenna Effect and Intramolecular Energy Transfer

The primary mechanism for enhancing Tb³⁺ luminescence is the "antenna effect," a process of intramolecular energy transfer. tandfonline.comresearchgate.net In a terbium complex, an associated organic ligand, known as the antenna or chromophore, absorbs incident light (typically UV) and is excited from its ground singlet state (S₀) to a higher singlet state (S₁). researchgate.netosti.gov Through a rapid process called intersystem crossing (ISC), the energy transitions to the ligand's triplet state (T₁). tandfonline.comuea.ac.uk If the energy of this triplet state is appropriately matched and slightly higher than the resonant emissive energy level of the Tb³⁺ ion (the ⁵D₄ level, at approximately 20,500 cm⁻¹), an efficient intramolecular energy transfer occurs from the ligand to the metal ion. nih.govmdpi.com

This energy transfer populates the ⁵D₄ excited state of the Tb³⁺ ion. nih.gov The ion then de-excites through radiative decay, emitting light at characteristic wavelengths corresponding to transitions from the ⁵D₄ level to various ⁷Fⱼ ground state levels (where J = 6, 5, 4, 3). mdpi.comresearchgate.net The most intense of these transitions is the ⁵D₄ → ⁷F₅ transition, which produces a sharp, narrow-band green emission at approximately 545 nm. osti.govnih.govresearchgate.net This entire process—ligand absorption, intersystem crossing, and energy transfer to the lanthanide ion—circumvents the inefficient direct excitation of the Tb³⁺ ion, leading to a large Stokes shift, high quantum yields, and long luminescence lifetimes. tandfonline.com

The efficiency of this energy transfer is highly dependent on the nature of the ligand. Ligands with extensive π-conjugated systems, such as β-diketones, aromatic carboxylates, and heterocyclic compounds like phenanthroline, are often effective antennas. tandfonline.comresearchgate.netnih.gov The spatial arrangement and coordination geometry of the complex also play a crucial role in optimizing the energy transfer process. uea.ac.ukacs.org

Role of Hydration and Solvent Effects on Luminescence Quantum Yields

The luminescence quantum yield of Tb³⁺ complexes is significantly influenced by the immediate coordination environment of the ion, particularly the presence of solvent molecules. Water molecules are particularly detrimental to terbium luminescence. researchgate.net The high-energy O-H stretching vibrations in water molecules coordinated directly to the Tb³⁺ ion provide an efficient non-radiative decay pathway for the excited state of the ion, a process known as quenching. researchgate.netscielo.org.za This deactivation channel competes with the desired radiative emission, drastically reducing the luminescence intensity and lifetime. scielo.org.za

To maximize luminescence, it is crucial to shield the Tb³⁺ ion from these quenching interactions. This can be achieved in several ways:

Ligand Design: Using polydentate ligands that encapsulate the metal ion can displace coordinated water molecules from the inner sphere. nih.govescholarship.org

Solvent Choice: The choice of solvent has a profound effect on luminescence. In general, organic solvents lead to enhanced emission compared to water because they replace the quenching water molecules. researchgate.net Studies have shown that the polarity and coordinating ability of the solvent are key factors. For example, solvents like methanol (B129727) and acetonitrile (B52724) have been shown to significantly enhance Tb³⁺ luminescence. researchgate.netresearchgate.net Conversely, as the alkyl chain in alcohol solvents increases, the emission intensity may decrease. researchgate.net

Deuteration: Replacing water (H₂O) with deuterium (B1214612) oxide (D₂O) as the solvent can reduce quenching. The lower vibrational frequency of O-D bonds compared to O-H bonds makes the non-radiative energy transfer less efficient, thereby increasing the luminescence quantum yield. researchgate.net

The table below summarizes the effect of different solvents on the luminescence intensity of a terbium complex, illustrating the significant role the solvent environment plays.

| Solvent | Relative Luminescence Intensity | Key Observation | Reference |

| Methanol | Highest | Maximum sensitization observed due to polarity and coordination. | researchgate.netresearchgate.net |

| Acetonitrile | Very High | High solvent polarity contributes to strong sensitization. | researchgate.netresearchgate.net |

| Ethanol | High | Effective at enhancing luminescence. | researchgate.net |

| Propanol | Moderate | Lower intensity compared to methanol and ethanol. | researchgate.net |

| Water | Lowest | Significant quenching due to high-energy O-H vibrations. | researchgate.netresearchgate.net |

| Chloroform | No Sensitization | Low polarity prevents effective complexation and sensitization. | researchgate.net |

Luminescent Probes and Chemical Sensing Platforms

The sensitivity of Tb³⁺ luminescence to its local environment makes terbium acetate-derived materials excellent candidates for developing luminescent probes and sensors. These platforms can detect a wide range of analytes through mechanisms that either turn on, turn off (quench), or shift the luminescence signal.

Development of Terbium-Sensitized Fluorescence Methods

Terbium-sensitized fluorescence is a highly sensitive analytical technique used for the quantitative determination of various compounds, particularly in pharmaceuticals and biological samples. tandfonline.commdpi.comsemanticscholar.org The method is based on the formation of a complex between the target analyte, which acts as an antenna, and the Tb³⁺ ion. mdpi.com This complexation leads to a significant enhancement of the terbium luminescence, the intensity of which can be directly correlated to the concentration of the analyte. nih.govrsc.org

The use of co-ligands or surfactants can further enhance the sensitivity and selectivity of these methods. For instance, surfactants like sodium dodecyl benzene (B151609) sulfonate (SDBS) can form micelles that encapsulate the Tb³⁺-analyte complex, shielding it from water-induced quenching and further amplifying the luminescent signal. nih.gov These methods have been successfully applied to the detection of drugs such as catecholamines and anthranilic acid derivatives. nih.govrsc.orgresearchgate.net

Detection of Specific Analytes (e.g., Hydrogen Peroxide, Organic Molecules, Metal Ions)

The versatility of terbium-based probes allows for the detection of a diverse array of analytes through luminescence enhancement or quenching.

Hydrogen Peroxide (H₂O₂): Several sensing strategies for H₂O₂ have been developed. One approach involves a "turn-on" probe that is initially non-luminescent. In the presence of H₂O₂, a chemical reaction unmasks or releases a sensitizing ligand, which then coordinates with Tb³⁺ to produce a strong green luminescence. nih.govnih.gov Another method utilizes the cathodic electroluminescence of terbium-doped oxide layers, where the signal is generated in response to H₂O₂. capes.gov.br These sensors are valuable for applications in clinical analysis and quality control. nih.govcapes.gov.br

Organic Molecules: Terbium-based sensors, particularly those based on metal-organic frameworks (MOFs), have shown great promise in detecting organic molecules. researchgate.net The porous and tunable nature of MOFs allows for the selective binding of analytes like pesticides, nitroaromatics, or biomolecules such as tryptophan. rsc.orgmdpi.comacs.org Detection is typically achieved through luminescence quenching, where the analyte interferes with the energy transfer process from the ligand to the Tb³⁺ ion. researchgate.netrsc.org For example, the fluorescence of certain Tb-MOFs is effectively quenched by organophosphorus pesticides or Fe³⁺ ions. researchgate.netrsc.org

Metal Ions: Anionic MOFs containing Tb³⁺ have been designed as highly selective and sensitive sensors for specific metal ions. For instance, a Tb-MOF has been shown to detect uranyl ions (UO₂²⁺) with high selectivity, even in the presence of other competing metal ions. researchgate.netnih.gov The sensing mechanism involves the quenching of the terbium luminescence upon interaction with the target ion. researchgate.net

The table below provides examples of analytes detected using terbium-based luminescent probes and the observed response.

| Analyte Class | Specific Analyte | Sensing Platform | Luminescence Response | Reference |

| Reactive Oxygen Species | Hydrogen Peroxide (H₂O₂) | Terbium complex with a pro-ligand | Turn-on | nih.govnih.gov |

| Metal Ions | Iron (Fe³⁺) | Terbium-based MOF | Quenching | rsc.org |

| Metal Ions | Uranyl (UO₂²⁺) | Anionic Terbium-based MOF | Quenching | researchgate.netnih.gov |

| Organic Molecules | Organophosphorus Pesticides | Terbium-based MOF | Quenching | researchgate.net |

| Organic Molecules | Catecholamines | Terbium complex with surfactant | Enhancement | nih.gov |

| Organic Molecules | Tryptophan | Terbium oxalatophosphonate | Quenching | acs.org |

Design Principles for Dual-Channel Luminescence Sensors

To improve the accuracy and reliability of luminescence sensing, dual-channel or ratiometric sensors are being developed. These sensors feature two distinct emission signals, where one acts as the response signal and the other serves as a built-in internal standard. This design principle mitigates fluctuations caused by instrumental factors or environmental variations.

A common strategy involves creating materials that incorporate Tb³⁺ (green emission) along with another luminescent species, such as a different lanthanide ion like Europium(III) (Eu³⁺, red emission) or luminescent carbon dots. researchgate.netmdpi.com In a Tb³⁺/Eu³⁺-based system, for example, the organic ligand can sensitize both metal ions. researchgate.net Upon interaction with a specific analyte, the intensity of one or both emission channels may change. By measuring the ratio of the two emission intensities (e.g., green/red), a more precise and quantitative detection can be achieved. researchgate.net Another approach involves a dual-channel response where the sensor exhibits both luminescence quenching and enhancement in response to an analyte, providing a highly sensitive detection mechanism. researchgate.netnih.gov These ratiometric and dual-response systems represent a significant advancement in the design of robust and sensitive chemical sensors.

Advanced Phosphor and Display Technologies

Terbium acetate (B1210297) is instrumental in the development of materials for lighting and display technologies, primarily due to the characteristic sharp, green emission of the Tb³⁺ ion.

This compound is a key precursor for creating green phosphors, which are essential components in various lighting and display systems, including color TV tubes and LEDs. heegermaterials.comthermofisher.com The trivalent terbium ion (Tb³⁺) is known for its strong green luminescence, making it a valuable activator in phosphor materials. samaterials.comwikipedia.org The process often involves using this compound to introduce Tb³⁺ ions as dopants into a host crystal lattice. For instance, terbium is used as a dopant in materials like calcium fluoride (B91410), calcium tungstate, and strontium molybdate (B1676688) to create green phosphors. samaterials.com

The synthesis of these phosphors can be achieved through various methods, including solid-state reactions and co-precipitation. In one study, a high-efficiency green-emitting phosphor was synthesized at room temperature by doping a strontium molybdate (SrMoO₄) host crystal with Tb³⁺ ions using co-precipitation. mdpi.com The resulting SrMoO₄:Tb³⁺ phosphors exhibit a green light emission centered at 544 nm when excited by ultraviolet light. mdpi.com The luminescent properties arise from the electronic transitions within the 4f shell of the Tb³⁺ ion, specifically the ⁵D₄ → ⁷F₅ transition, which produces the characteristic green light. mdpi.com

Research has also explored co-doping with other rare-earth ions to tune the emission color. For example, co-doping strontium molybdate with both terbium (Tb³⁺) and europium (Eu³⁺) ions can produce phosphors that emit yellow-white light, with the color adjustable by varying the concentration of the Eu³⁺ ions. mdpi.com The efficiency of the energy transfer from Tb³⁺ to Eu³⁺ ions increases with higher Eu³⁺ concentrations, allowing for precise color control. mdpi.com

Metal-organic frameworks (MOFs) containing terbium have also been investigated for their potential as green light emitters. A MOF synthesized with terbium and thenoyltrifluoroacetone (TTA) ligands showed strong green emission. arxiv.org The efficiency of the luminescence, often referred to as the "antenna effect," where the organic ligand absorbs energy and transfers it to the Tb³⁺ ion, was found to be very high. arxiv.org The color purity of the green emission from such MOFs can be very high, making them suitable for applications like solid-state green lasers. arxiv.org

The table below summarizes the luminescent properties of some terbium-doped phosphors.

| Host Material | Dopant(s) | Synthesis Method | Excitation Wavelength (nm) | Emission Peak (nm) | Emission Color |

| Strontium Molybdate (SrMoO₄) | Tb³⁺ | Co-precipitation | 287 | 544 | Green |

| Strontium Molybdate (SrMoO₄) | Tb³⁺, Eu³⁺ | Co-precipitation | 287 | 544, 613 | Yellow-White |

| Thenoyltrifluoroacetone (TTA) MOF | Tb³⁺ | One-pot reaction | 376 | 541 | Green |

This compound is utilized as a precursor for developing electroluminescent (EL) materials and thin films, which are crucial for devices like organic light-emitting diodes (OLEDs). samaterials.com Terbium complexes are of significant interest for EL applications because they theoretically offer 100% quantum efficiency and produce very sharp emission bands. acs.org

Terbium(III) acetate hydrate (B1144303) can be used as a sol-gel precursor to prepare lead zirconate titanate thin films, which have applications in electro-optic devices. It is also used as a dopant in materials like lithium co-doped zinc oxide (ZnO) nanoparticles for electro-optic applications.

The development of efficient terbium-based EL devices has been a focus of research. While early devices showed limited brightness and efficiency, newer terbium complexes have demonstrated remarkable performance. acs.org For example, a novel terbium complex, Tb(eb-PMP)₃TPPO, achieved a brightness of 12,000 cd/m² and a power efficiency of 11.3 lm/W. acs.org This significant improvement is attributed to the well-balanced charge-transport properties of the complex, which confines the charge recombination zone within the emitting layer. acs.org

The fabrication of EL devices often involves creating thin films of these materials. Terbium fluoride (TbF₃), which can be synthesized from terbium-containing precursors, is used in the preparation of electroluminescent thin films. samaterials.com These films are often integrated into multilayer device structures, such as glass substrate/ITO/polysilane/electron transport layer/Mg/Ag, to achieve efficient light emission. acs.org

Green Phosphor Development and Characterization

Magneto-Optical Materials and Devices

This compound serves as a precursor for synthesizing materials with significant magneto-optical properties. These materials are essential for devices that manipulate light using magnetic fields. Terbium-containing compounds, particularly terbium oxide (often derived from the thermal decomposition of this compound), are widely used in magneto-optical applications. researchgate.net

Terbium aluminate (Tb₃Al₅O₁₂) and terbium gallate (Tb₃Ga₅O₁₂) are two such materials known for their use as magneto-optical materials. wikipedia.org this compound can also be used to create doped materials for magneto-optic applications. For instance, it can be used as a dopant to prepare Li co-doped ZnO nanoparticles for use in magnetic devices.

A notable application of terbium is in the alloy Terfenol-D, which has the formula TbxDy1-xFe₂. thermofisher.com This material exhibits strong magnetostrictive properties and this compound can be a component in its production. heegermaterials.comthermofisher.com

The magnetic behavior of terbium-based materials is a subject of detailed study. Nanocrystalline powders of terbium oxides, prepared by the thermal decomposition of this compound, have been found to exhibit antiferromagnetic ordering at low temperatures. researchgate.net

Applications in Laser Systems and Optoelectronic Devices

This compound and its derivatives are employed in the fabrication of components for laser systems and various optoelectronic devices. heegermaterials.comresearchgate.net The strong and narrow green emission of the Tb³⁺ ion makes it suitable for use in special lasers. heegermaterials.comthermofisher.com

Metal-organic frameworks (MOFs) containing terbium have shown promise for laser applications. A MOF synthesized from terbium and thenoyltrifluoroacetone (TTA) ligands exhibited a high branching ratio for the green emission at 541 nm, suggesting its potential as a solid-state green laser material that can be pumped by GaN LEDs. arxiv.org

In the broader field of optoelectronics, terbium-based materials are used in various devices. researchgate.net this compound can be used as a dopant to prepare nanoparticles for electro-optic devices. Terbium oxide, which can be produced from this compound, is also used in optoelectronic devices. researchgate.net The investigation of terbium oxide as a passivation material for semiconductor devices indicates its potential for advancing optoelectronics applications. researchgate.net

Temperature Sensing and Thermographic Applications

Emerging applications for terbium-based materials, derived from precursors like this compound, include temperature sensing and thermography. The luminescent properties of the Tb³⁺ ion, specifically the temperature-dependence of its fluorescence lifetime and intensity, form the basis for these applications.

Research has shown that terbium-doped materials can function as highly sensitive thermographic sensors. For example, terbium-doped gadolinium aluminum perovskite (Tb:GdAlO₃) has demonstrated potential as a sensor at temperatures up to at least 1250 °C. researchgate.net The brightness of this material at high temperatures surpasses that of other common thermographic phosphors. researchgate.net

Luminescent lifetime-based temperature sensing is another promising area. Organic terbium complexes incorporated into polymer matrices can act as temperature-sensitive paints (TSPs). researchgate.net These TSPs exhibit high sensitivity, with the lifetime of the terbium emission changing significantly with temperature. For instance, a TSP based on a terbium complex showed a temperature-lifetime sensitivity of -13.8 µs per degree Celsius, allowing for temperature determination with a precision of around ±0.1 °C. researchgate.net

Metal-organic frameworks (MOFs) have also been designed for ratiometric temperature sensing. A terbium-based MOF encapsulating a luminescent dye was developed as a ratiometric thermometer. nih.gov This system demonstrated high temperature sensitivity over a wide range from 100 to 300 K, with a maximum relative sensitivity of 4.484% K⁻¹ at 300 K. nih.gov

The table below presents data on the performance of some terbium-based temperature sensors.

| Sensor Material | Sensing Principle | Temperature Range | Sensitivity/Precision |

| Tb:GdAlO₃ | Luminescence Decay | Up to 1250 °C | High brightness at elevated temperatures |

| Terbium Complex in Polymer (TSP) | Luminescence Lifetime | 0 to 70 °C | -13.8 µs/°C (Precision of ~±0.1 °C) |

| Dye-encapsulated Terbium MOF | Ratiometric Luminescence | 100 to 300 K | Max. relative sensitivity of 4.484% K⁻¹ at 300 K |

Catalytic Efficacy and Reaction Mechanisms of Terbium Acetate and Its Derived Materials

Terbium Acetate (B1210297) as a Precursor for Active Catalytic Speciesamericanelements.comsigmaaldrich.comsigmaaldrich.com

Terbium acetate is a versatile and effective precursor for creating highly pure catalytic compounds and nanoscale materials. americanelements.com Specifically, it is utilized in the preparation of terbium oxide catalysts. The acetate component decomposes upon heating, yielding terbium oxide, a process that allows for the controlled synthesis of catalytically active materials. americanelements.com

Synthesis and Characterization of Terbium Oxide Catalystsresearchgate.netnih.gov

The synthesis of terbium oxide catalysts from this compound typically involves thermal decomposition. researchgate.net Studies have shown that heating this compound hydrate (B1144303) leads to the formation of crystalline terbium oxide. researchgate.netsigmaaldrich.com The decomposition process occurs in distinct stages, starting with the loss of water molecules below 150°C, followed by the breakdown of the acetate in the range of 300–550°C, ultimately forming Tb₄O₇ as the final product. researchgate.net

The resulting terbium oxide materials are characterized by various analytical techniques to understand their structural and chemical properties. These methods include: